methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate
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Overview
Description
Methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate is a complex organic compound that features a phthalazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate typically involves the following steps:
Formation of the Phthalazinone Core: The initial step involves the synthesis of the phthalazinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or acetyl derivatives.
Scientific Research Applications
Methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It modulates signaling pathways related to inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate: Similar structure but with ethyl and difluoroacetate groups.
tert-Butyl 4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazine-1-carboxylate: Contains a piperazine ring and fluoro substituent.
Uniqueness
Methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its glycine methyl ester moiety allows for enhanced solubility and potential bioavailability .
Biological Activity
Methyl N-[(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycinate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a phthalazinone moiety, which is known for its diverse biological activities. The molecular formula is C19H20N2O4 with a molecular weight of approximately 344.38 g/mol.
Property | Value |
---|---|
Molecular Formula | C19H20N2O4 |
Molecular Weight | 344.38 g/mol |
CAS Number | 1574464-97-3 |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Anticancer Activity : Research indicates that derivatives of phthalazinones can induce apoptosis in cancer cells by disrupting microtubule dynamics and affecting cell cycle progression.
- Antimicrobial Properties : Some studies suggest that the compound may possess antimicrobial activity against a range of pathogens.
Anticancer Efficacy
A study published in Cancer Research highlighted the efficacy of phthalazinone derivatives, including this compound, in inhibiting tumor growth in xenograft models. The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death and reduced tumor size .
Enzyme Inhibition Profile
In vitro assays demonstrated that this compound inhibits key enzymes such as topoisomerase II and protein kinases. This inhibition is crucial for its anticancer properties as it interferes with DNA replication and repair processes .
Antimicrobial Activity
Another research effort focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting potential for development as an antimicrobial agent .
Properties
Molecular Formula |
C20H19N3O4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
methyl 2-[[2-(3-benzyl-4-oxophthalazin-1-yl)acetyl]amino]acetate |
InChI |
InChI=1S/C20H19N3O4/c1-27-19(25)12-21-18(24)11-17-15-9-5-6-10-16(15)20(26)23(22-17)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,21,24) |
InChI Key |
FHHIPAZNDISXPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CC1=NN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3 |
Origin of Product |
United States |
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